N-(4-Carboxyphenyl)succinamic acid

Chemical Synthesis Analytical Chemistry Pharmaceutical Intermediate

Sourcing a thermally stable succinamic acid derivative for clean cyclization? Substituting analogs risks failed reactions due to differing melting points and reactivity. N-(4-Carboxyphenyl)succinamic acid (76475-62-2) is the validated precursor for N-(4-carboxyphenyl)succinimide. - **Purity:** 99% (minimizes side products). - **Thermal stability:** Decomposes at ~290°C (vs. unsubstituted succinamic acid at 153-157°C). - **Use:** Essential intermediate for conjugation in medicinal chemistry.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 76475-62-2
Cat. No. B1594648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Carboxyphenyl)succinamic acid
CAS76475-62-2
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C11H11NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
InChIKeyIOKXKKSBNJCKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Carboxyphenyl)succinamic Acid: Overview & Sourcing


N-(4-Carboxyphenyl)succinamic acid (CAS 76475-62-2), with the IUPAC name 4-(3-carboxypropanoylamino)benzoic acid, is a dicarboxylic acid derivative belonging to the succinamic acid class. This compound, represented by the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol, is a crucial building block in organic synthesis, primarily valued as a precursor for the synthesis of substituted succinimides . It is commercially available at a purity of 99% and is characterized by a decomposition point at approximately 290°C .

Precursor for synthesis of N-(4-carboxyphenyl)succinimide
High-purity grade supports precise stoichiometry in multi-step routes
High thermal stability enables use in elevated-temperature reactions

Critical Importance of Specific Succinamic Acid Selection


Generic substitution among succinamic acid derivatives is not scientifically valid due to the profound impact of the N-aryl substituent on the molecule's physicochemical properties, stability, and its specific role as a chemical intermediate. The 4-carboxyphenyl group in this compound imparts unique thermal behavior, with a high decomposition point of approximately 290°C , in stark contrast to the lower melting points of simpler analogs like succinamic acid (153-157°C) . Furthermore, the electron-withdrawing nature of the benzoic acid moiety fundamentally alters the reactivity of the amic acid group, which directly dictates its cyclodehydration efficiency to form a specific succinimide . Using an unsubstituted or differently substituted analog would lead to a different end-product, rendering the intended synthesis pathway invalid.

Different N-aryl substitution Replacing the 4-carboxyphenyl group alters reactivity and cyclodehydration efficiency, leading to a different succinimide product.
Thermal profile mismatch Unsubstituted succinamic acid exhibits a significantly lower thermal stability; high-temperature processing windows may not transfer directly.
Structural analog ≠ functional equivalent Even closely related analogs (e.g., 4-acetophenyl) produce distinct final imides; the intended synthetic pathway is specific to the 4-carboxyphenyl precursor.

Comparative Evidence for Compound Selection


Purity: High-Grade vs. Standard Grade

The N-(4-Carboxyphenyl)succinamic acid product from Thermo Scientific Chemicals/Alfa Aesar has a specified purity of 99% . In contrast, the Sigma-Aldrich product for the same compound has a reported assay of 96% . This 3% difference in purity is a critical specification for researchers requiring precise stoichiometry or high-yield reactions, particularly in multi-step syntheses where impurities can accumulate and significantly reduce final yield.

Purity comparison
Head-to-head
99% vs 96%
Higher purity supports precise stoichiometry and reduces downstream purification burden.
Vendor CoA specification; lot-specific verification advised.
Chemical Synthesis Analytical Chemistry Pharmaceutical Intermediate

Thermal Stability: Decomposition vs. Melting

N-(4-Carboxyphenyl)succinamic acid exhibits a decomposition point of approximately 290°C , indicating its high thermal stability. This is significantly higher than the melting point of the parent compound, succinamic acid, which melts between 153-157°C . The thermal stability of the target compound allows for its use in reactions or processing steps that require elevated temperatures without premature degradation, a property not shared by the unsubstituted analog.

Thermal stability
Reported
Decomposition ~290°C vs melting 153–157°C
Enables high-temperature synthetic routes without premature degradation.
Based on vendor-reported thermal data; independent verification may be needed.
Thermal Analysis Material Science Organic Synthesis

Synthetic Utility: Precursor to Substituted Succinimide

The primary documented application of N-(4-Carboxyphenyl)succinamic acid is as a specific reagent for the synthesis of N-(4-carboxyphenyl)succinimide . This utility is a direct consequence of its molecular structure, particularly the presence of the amic acid group adjacent to a carboxylic acid on the phenyl ring. A related analog, N-(4-acetophenyl)succinamic acid, is used to synthesize N-(4-acetophenyl)succinimide [1]. The substitution on the phenyl ring is carried through to the final imide product, making the specific amic acid a mandatory precursor for obtaining the corresponding substituted succinimide.

Synthetic pathway
Class-level
Specific cyclodehydration to N-(4-carboxyphenyl)succinimide
Mandatory precursor for the corresponding substituted succinimide; no alternative starting material yields the same product.
Analogous pathway reported for 4-acetophenyl derivative; downstream functionalization possible.
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Application Scenarios in R&D and Production


Synthesis of N-(4-carboxyphenyl)succinimide Building Blocks

Procure the 99% purity grade [1] of N-(4-Carboxyphenyl)succinamic acid for the dehydration synthesis of N-(4-carboxyphenyl)succinimide [2]. The high purity ensures a cleaner cyclization reaction, reducing side-product formation and simplifying purification of the resulting succinimide intermediate. This is particularly valuable in medicinal chemistry campaigns where the carboxylic acid handle of the final imide is used for subsequent conjugation or derivatization.

Thermally Robust Materials and High-Temperature Reactions

When a succinamic acid derivative is required as a monomer or intermediate in a process involving elevated temperatures, N-(4-Carboxyphenyl)succinamic acid is the appropriate selection. Its high decomposition point (~290°C) [1] provides a critical operational window not available with thermally less stable analogs, such as unsubstituted succinamic acid, which melts below 160°C [2].

SAR Studies of Succinamic Acid Derivatives

In studies examining the biological or physicochemical effects of para-substitution on the N-phenyl ring of succinamic acid, this compound serves as an essential comparator. Its distinct 4-carboxy group allows for direct comparison with analogs like N-(4-acetophenyl)succinamic acid [1] or N-(phenethyl)succinamic acid [2], enabling researchers to draw precise, quantitative conclusions about the role of the 4-carboxyphenyl moiety in a larger class of molecules.

Application
Selection Property
Validation Focus
Succinimide building block synthesis
High-purity specification
Cyclization efficiency and final product purity
High-temperature reactions
High thermal decomposition point
Process-temperature window; avoids premature degradation
SAR studies of succinamic acid derivatives
Defined 4-carboxyphenyl substituent
Differentiation from other N-aryl analogs in property/activity studies

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